3-Chloro-5-fluoro-1-methylisoquinoline
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Overview
Description
3-Chloro-5-fluoro-1-methylisoquinoline is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-1-methylisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the reaction of 3-chloroisoquinoline with fluorinating agents under controlled conditions. The reaction is often carried out in the presence of catalysts such as copper(I) iodide and potassium fluoride in a suitable solvent like 1-methyl-2-pyrrolidinone .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluoro-1-methylisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Chloro-5-fluoro-1-methylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-1-methylisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-Chloro-1-fluoroisoquinoline
- 5-Fluoro-1-methylisoquinoline
- 3-Chloro-5-fluoroisoquinoline
Comparison: 3-Chloro-5-fluoro-1-methylisoquinoline is unique due to the simultaneous presence of chlorine, fluorine, and a methyl group on the isoquinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced reactivity and selectivity in chemical reactions and biological assays .
Properties
Molecular Formula |
C10H7ClFN |
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Molecular Weight |
195.62 g/mol |
IUPAC Name |
3-chloro-5-fluoro-1-methylisoquinoline |
InChI |
InChI=1S/C10H7ClFN/c1-6-7-3-2-4-9(12)8(7)5-10(11)13-6/h2-5H,1H3 |
InChI Key |
LJPKUIRFLOSYHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC(=N1)Cl)F |
Origin of Product |
United States |
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